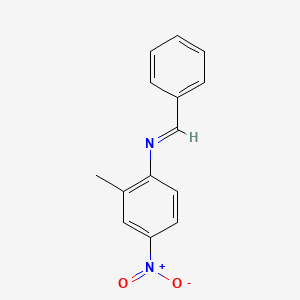
Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)-: is an organic compound with the molecular formula C14H12N2O2 and a molecular weight of 240.2573 . This compound is characterized by the presence of a benzenamine core substituted with a methyl group at the 2-position, a nitro group at the 4-position, and a phenylmethylene group attached to the nitrogen atom.
Méthodes De Préparation
The synthesis of Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- typically involves the reaction of 2-methyl-4-nitroaniline with benzaldehyde under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product .
Analyse Des Réactions Chimiques
Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Applications De Recherche Scientifique
Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- can be compared with other similar compounds, such as:
Benzenamine, N-methyl-4-nitro-: This compound has a similar structure but lacks the phenylmethylene group, resulting in different chemical and biological properties.
Benzenamine, N-(phenylmethylene)-: This compound lacks the methyl and nitro groups, leading to differences in reactivity and applications.
Benzenamine, 4-methyl-N-(phenylmethylene)-: This compound has a methyl group at the 4-position instead of the 2-position, affecting its chemical behavior and uses.
Conclusion
Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate for the synthesis of a wide range of organic compounds.
Propriétés
Numéro CAS |
14632-40-7 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
N-(2-methyl-4-nitrophenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
UQMNNWIMPWPBPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















